4-[(Naphthalene-1-sulfonylamino)-methyl]-benzoic acid
Description
4-[(Naphthalene-1-sulfonylamino)-methyl]-benzoic acid is an organic compound that features a naphthalene sulfonamide group attached to a benzoic acid moiety
Properties
Molecular Formula |
C18H15NO4S |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
4-[(naphthalen-1-ylsulfonylamino)methyl]benzoic acid |
InChI |
InChI=1S/C18H15NO4S/c20-18(21)15-10-8-13(9-11-15)12-19-24(22,23)17-7-3-5-14-4-1-2-6-16(14)17/h1-11,19H,12H2,(H,20,21) |
InChI Key |
OZFXQUUXBQVOJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NCC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-[(Naphthalene-1-sulfonylamino)-methyl]-benzoic acid typically involves the reaction of naphthalene-1-sulfonyl chloride with 4-aminomethylbenzoic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4-[(Naphthalene-1-sulfonylamino)-methyl]-benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfhydryl group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents used in these reactions include nitric acid for nitration, halogens for halogenation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(Naphthalene-1-sulfonylamino)-methyl]-benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of novel compounds with potential pharmaceutical applications.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(Naphthalene-1-sulfonylamino)-methyl]-benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, leading to inhibition of enzyme activity. The benzoic acid moiety may also interact with other molecular pathways, contributing to the compound’s overall biological effects .
Comparison with Similar Compounds
Similar compounds to 4-[(Naphthalene-1-sulfonylamino)-methyl]-benzoic acid include other naphthalene sulfonamide derivatives and benzoic acid derivatives. These compounds share structural similarities but may differ in their specific functional groups and overall reactivity. For example:
Naphthalene-1-sulfonamide: Lacks the benzoic acid moiety, leading to different chemical and biological properties.
4-Aminomethylbenzoic acid: Lacks the naphthalene sulfonyl group, resulting in different reactivity and applications.
The uniqueness of 4-[(Naphthalene-1-sulfonylamino)-methyl]-benzoic acid lies in its combined structural features, which confer specific chemical reactivity and potential biological activities.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
